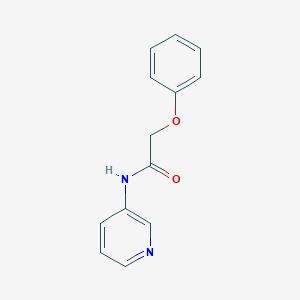

2-Phenoxy-N-(3-pyridyl)ethanamide

説明

2-Phenoxy-N-(3-pyridyl)ethanamide is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is intended for research use only and not for human or veterinary use.

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which includes 2-Phenoxy-N-(3-pyridyl)ethanamide, can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Another method involves the hydrolysis of a compound to yield a corresponding phenoxy acid, which is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .科学的研究の応用

Medicinal Chemistry and Drug Development

- Applications :

- N-(Pyridin-2-yl)amides : These compounds exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. Researchers have explored their potential as kinase inhibitors, antifungal agents, and anti-Alzheimer’s drugs .

- Imidazo[1,2-a]pyridines : These heterocyclic compounds are promising candidates for drug development. They have been investigated as kinase inhibitors, antitumor agents, and anti-inflammatory drugs. Their scaffold versatility allows modification for specific targets .

Chemical Biology and Probes

- Applications :

- Fluorescent pH Probes : Researchers have developed small organic pH probes that exhibit on-off fluorescence responses. These probes can differentiate between normal and tumor cells based on their pH levels. Although elaborate systems show higher quantitative responses, recent literature highlights small organic pH probes with comparable performance .

Cytotoxicity Studies

- Applications :

- N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide : This compound, optimized from virtual screening, was tested for cytotoxicity against human cancer cell lines (e.g., HepG2 and MDA-MB-231). Such derivatives hold promise as potential anticancer agents .

作用機序

Target of Action

The primary target of 2-Phenoxy-N-(3-pyridyl)ethanamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the management of type 2 diabetes by delaying glucose absorption, which can reduce the occurrence of postprandial hyperglycemia .

Mode of Action

2-Phenoxy-N-(3-pyridyl)ethanamide interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . The compound binds to the enzyme, preventing it from breaking down complex carbohydrates into glucose. This inhibition results in a decrease in the rate of glucose absorption and a reduction in postprandial hyperglycemia .

Biochemical Pathways

The inhibition of α-glucosidase by 2-Phenoxy-N-(3-pyridyl)ethanamide affects the carbohydrate digestion pathway. Normally, α-glucosidase breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting this enzyme, the compound slows down the breakdown and absorption of carbohydrates, thereby reducing the rise in blood glucose levels after meals .

Result of Action

The inhibition of α-glucosidase by 2-Phenoxy-N-(3-pyridyl)ethanamide leads to a reduction in postprandial hyperglycemia, which is a significant factor in the management of type 2 diabetes . By reducing the rate of carbohydrate digestion and glucose absorption, the compound helps to control blood glucose levels and manage the symptoms of diabetes .

特性

IUPAC Name |

2-phenoxy-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(15-11-5-4-8-14-9-11)10-17-12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERVZSCNCUXQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309207 | |

| Record name | 2-PHENOXY-N-(3-PYRIDYL)ETHANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25288-46-4 | |

| Record name | NSC211328 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENOXY-N-(3-PYRIDYL)ETHANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENOXY-N-(3-PYRIDINYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)

![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)